(GHK)2Cu is a copper complex formed with two molecules of the naturally occurring tripeptide GHK. GHK is found in human plasma, saliva, and urine, but its concentration declines with age. [] GHK has a high affinity for copper and readily forms the chelate (GHK)2Cu. [] The complex is often studied for its potential regenerative and protective properties, showing promise in areas such as wound healing, tissue repair, and anti-inflammatory responses. []
Glycyl-l-histidyl-l-lysine is a naturally occurring tripeptide composed of three amino acids: glycine, histidine, and lysine. It is recognized for its biological significance, particularly in the context of cellular protection and antioxidant activity. This tripeptide has garnered attention in various scientific fields, including medicine and dermatology, due to its potential therapeutic applications.
Glycyl-l-histidyl-l-lysine can be derived from natural sources or synthesized in laboratories. It is classified as a peptide, specifically a tripeptide, which is a compound formed by the linkage of three amino acids through peptide bonds. The compound is often studied in relation to its ability to bind metal ions, such as copper, which enhances its biological activity.
The synthesis of glycyl-l-histidyl-l-lysine can be accomplished through various methods, including classical solution methods and solid-phase peptide synthesis. The latter is particularly notable for its efficiency and scalability.
The molecular structure of glycyl-l-histidyl-l-lysine consists of three linked amino acids:
The molecular formula for glycyl-l-histidyl-l-lysine is C₉H₁₄N₄O₄S, with a molar mass of approximately 218.24 g/mol. Its structure allows for various conformations due to the flexibility provided by the peptide bond.
Glycyl-l-histidyl-l-lysine participates in several chemical reactions:
The interaction with metal ions can lead to changes in the electronic properties of the tripeptide, influencing its reactivity and stability.
Glycyl-l-histidyl-l-lysine exhibits several mechanisms through which it exerts its biological effects:
Studies have demonstrated that glycyl-l-histidyl-l-lysine can significantly lower oxidative damage in cellular models, indicating its potential role as an endogenous antioxidant .
Glycyl-l-histidyl-l-lysine has several scientific uses:
Glycyl-L-histidyl-L-lysine (GHK) was first isolated from human plasma in 1973 by Pickart and Thaler during investigations into age-related changes in protein synthesis. The discovery emerged from observations that plasma from young humans (20-year-olds) stimulated protein synthesis in aged human liver tissue, whereas plasma from older individuals (60-year-olds) lacked this activity. Biochemical purification identified GHK—a tripeptide with the sequence Gly-His-Lys—as the key factor responsible for this rejuvenating effect [1] [6] [8]. Subsequent studies confirmed its high affinity for copper(II) ions, forming the stable complex GHK-Cu, which exhibits greater biological activity than the peptide alone. The copper-binding occurs via the histidine imidazole nitrogen, the peptide nitrogen of glycine, and the terminal amino group, creating a square-planar coordination geometry [4].
Initial research in the 1980s revealed GHK’s sequence is embedded within the α2(I) chain of type I collagen. This localization suggested its role as a matrikine—a matrix-derived signaling peptide released during tissue injury via proteolytic cleavage. Maquart et al. proposed GHK acts as an early tissue repair signal, mobilizing cellular responses to damage [1] [8]. Functionally, GHK was characterized as:
A paradigm shift occurred in the 2010s with genome-wide studies using the Broad Institute’s Connectivity Map. Researchers discovered GHK modulates the expression of ~31.2% of human genes (affecting over 4,000 genes), with 59% upregulated and 41% downregulated. This transcriptional reprogramming "resets" pathological gene expression patterns toward healthier states, explaining its pleiotropic effects [1] [6] [8].
Table 1: Key Milestones in GHK Research
Year | Discovery | Significance |
---|---|---|
1973 | Isolation from human plasma by Pickart and Thaler | Identified as a rejuvenating factor in young plasma [1] [8] |
1980s | Sequence identified within collagen α2(I) chain | Established as a matrikine released during tissue injury [1] |
1990s | Wound-healing acceleration demonstrated in animal models | Confirmed reparative actions in skin, bone, and gastric mucosa [1] [8] |
2010s | Genome-wide modulation of gene expression (Connectivity Map) | Revealed mechanism for diverse biological effects [1] [6] |
Tissue Distribution and Age-Related Decline
GHK is endogenously present in human plasma, saliva, urine, cerebrospinal fluid, and gastrointestinal secretions. Its concentration is highest in plasma, where it exhibits a striking age-dependent decrease:
This decline correlates with reduced tissue regeneration capacity in aging. Beyond plasma, GHK is released locally from extracellular matrix (ECM) proteins—particularly type I collagen and SPARC (Secreted Protein Acidic and Rich in Cysteine)—during tissue injury. Proteases cleave these proteins at sites flanking the embedded GHK sequence, liberating the peptide into the wound microenvironment [1] [8].
Table 2: GHK Distribution and Physiological Concentrations
Biological Fluid/Tissue | GHK Concentration | Functional Significance |
---|---|---|
Plasma (Age 20) | 200 ng/mL (10⁻⁷ M) | Peak regenerative capacity; copper transport [1] [5] [6] |
Plasma (Age 60) | 80 ng/mL | Correlates with age-related repair decline [1] [6] |
Urine/Saliva | Detectable (lower than plasma) | Excretion/metabolic products; potential biomarker [6] [10] |
Brain Tissue | Second highest accumulation after kidneys (IV) | Neuroprotection; modulation of AQP4 and inflammation [3] [10] |
Wound Microenvironment | Variable (locally released from ECM) | Early injury signal; recruits repair cells [1] [8] |
Biosynthesis, Transport, and Degradation
Unlike most peptides, GHK is primarily generated through proteolytic processing of precursor proteins rather than ribosomal synthesis. Key sources include:
Once liberated, GHK binds copper(II) to form GHK-Cu, enhancing its stability and bioactivity. Transport mechanisms include:
Degradation occurs primarily via carboxypeptidases that cleave the C-terminal lysine residue, generating glycyl-histidine (GH). In wounds, bacterial-derived enzymes accelerate breakdown, potentially limiting bioavailability in chronic ulcers [1] [8]. The metabolite histidyl-lysine (HK) has also been detected in plasma, indicating in vivo processing [5].
Physiological Functions and Prevalence
GHK’s widespread presence correlates with key systemic roles:
Its distribution across bodily fluids and tissues underscores GHK’s role as a systemic regulator of repair and homeostasis, with declining levels contributing to age-related physiological decline [1] [6] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9